molecular formula C18H25N3O B3951892 N-(1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide

N-(1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide

Cat. No. B3951892
M. Wt: 299.4 g/mol
InChI Key: PWVNCBNUNMABHD-UHFFFAOYSA-N
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Description

N-(1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide, commonly known as BTA, is a synthetic compound with potential therapeutic applications. It belongs to the class of bicyclic amine compounds and has been extensively studied for its pharmacological properties.

Scientific Research Applications

BTA has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and infectious diseases. In neuroscience, BTA has been shown to exhibit neuroprotective properties and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. In cancer research, BTA has been studied for its ability to inhibit the proliferation of cancer cells and induce apoptosis. In infectious diseases, BTA has been shown to exhibit antimicrobial properties and may have potential as a treatment for bacterial and viral infections.

Mechanism of Action

The exact mechanism of action of BTA is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For example, in cancer cells, BTA has been shown to inhibit the activity of the AKT/mTOR pathway, which is involved in cell proliferation and survival. In addition, BTA has been shown to modulate the activity of various ion channels in neurons, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BTA has been shown to have various biochemical and physiological effects. In cancer cells, BTA has been shown to induce cell cycle arrest and apoptosis. In neurons, BTA has been shown to protect against oxidative stress and excitotoxicity. In addition, BTA has been shown to have antimicrobial properties and may be effective against a wide range of bacterial and viral infections.

Advantages and Limitations for Lab Experiments

One advantage of using BTA in lab experiments is its synthetic nature, which allows for precise control over its chemical composition and purity. In addition, BTA has been extensively studied and its pharmacological properties are well characterized. However, one limitation of using BTA in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on BTA. One area of interest is the development of more efficient synthesis methods to improve the yield of BTA. Another area of interest is the exploration of BTA's potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. In addition, further studies are needed to elucidate the exact mechanism of action of BTA and to determine its potential toxicity in vivo.

properties

IUPAC Name

N-(1-benzyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-14(22)19-17-16-10-20-7-8-21(11-16)13-18(17,12-20)9-15-5-3-2-4-6-15/h2-6,16-17H,7-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVNCBNUNMABHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2CN3CCN(C2)CC1(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide
Reactant of Route 2
N-(1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide
Reactant of Route 4
N-(1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide
Reactant of Route 6
N-(1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)acetamide

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